Piroxicam-beta-cyclodextrin

Übersicht

Beschreibung

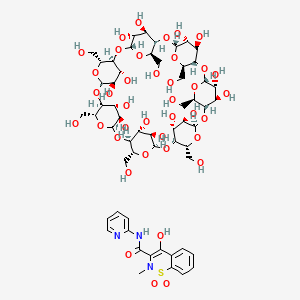

Piroxicam-beta-cyclodextrin is a complex formed from the nonsteroidal anti-inflammatory drug (NSAID) piroxicam and the cyclic oligosaccharide beta-cyclodextrin. This inclusion complex enhances the solubility and bioavailability of piroxicam, making it more effective and better tolerated, especially in the gastrointestinal tract.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of piroxicam-beta-cyclodextrin involves the formation of an inclusion complex. One common method is the kneading technique, where piroxicam and beta-cyclodextrin are mixed in a specific molar ratio with a small amount of water to form a paste. This paste is then dried and pulverized. Another method involves the use of supercritical carbon dioxide, where piroxicam and beta-cyclodextrin are exposed to supercritical carbon dioxide at high temperatures and pressures to form the complex.

Industrial Production Methods: Industrial production often employs the spray-drying technique, where a solution of piroxicam and beta-cyclodextrin is sprayed into a hot chamber, resulting in the rapid evaporation of the solvent and formation of the inclusion complex. Freeze-drying is another method used, where the solution is frozen and then subjected to a vacuum to remove the solvent by sublimation.

Analyse Chemischer Reaktionen

Types of Reactions: Piroxicam-beta-cyclodextrin primarily undergoes non-covalent interactions due to the inclusion complex formation. The complexation does not significantly alter the chemical reactivity of piroxicam itself. the inclusion complex can affect the solubility and stability of piroxicam, influencing its pharmacokinetic properties.

Common Reagents and Conditions: The formation of the inclusion complex typically involves water or aqueous solutions as the solvent. The process may also involve the use of supercritical carbon dioxide in some advanced preparation methods.

Major Products Formed: The primary product is the this compound inclusion complex, which exhibits enhanced solubility and bioavailability compared to piroxicam alone.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, piroxicam-beta-cyclodextrin is used to study the interactions between drugs and cyclodextrins, providing insights into the design of more effective drug delivery systems.

Biology: In biological research, this complex is used to investigate the pharmacokinetics and pharmacodynamics of piroxicam, particularly its absorption, distribution, metabolism, and excretion.

Medicine: Medically, this compound is used to treat inflammatory conditions such as osteoarthritis and rheumatoid arthritis. It offers a faster onset of action and reduced gastrointestinal side effects compared to piroxicam alone.

Industry: In the pharmaceutical industry, this compound is utilized to develop formulations with improved solubility and bioavailability, enhancing the therapeutic efficacy of piroxicam.

Wirkmechanismus

Piroxicam-beta-cyclodextrin works by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The inclusion complex with beta-cyclodextrin enhances the solubility and bioavailability of piroxicam, leading to a faster onset of action.

Vergleich Mit ähnlichen Verbindungen

Piroxicam: The parent compound, which has similar anti-inflammatory and analgesic properties but with a slower onset of action and higher gastrointestinal toxicity.

Diclofenac-beta-cyclodextrin: Another nonsteroidal anti-inflammatory drug complexed with beta-cyclodextrin, used for its enhanced solubility and reduced gastrointestinal side effects.

Ketoprofen-beta-cyclodextrin: Similar to piroxicam-beta-cyclodextrin, this complex offers improved solubility and bioavailability.

Uniqueness: this compound is unique in its ability to provide rapid pain relief with reduced gastrointestinal side effects compared to piroxicam alone. The inclusion complex formation with beta-cyclodextrin significantly enhances the solubility and bioavailability of piroxicam, making it a more effective and safer option for treating inflammatory conditions.

Biologische Aktivität

Piroxicam-beta-cyclodextrin (PBC) is a complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin, which enhances the drug's solubility, absorption, and gastrointestinal (GI) tolerability. This article explores the biological activity of PBC, focusing on its pharmacokinetics, efficacy, safety profile, and clinical applications based on diverse research findings.

Pharmacokinetics of this compound

PBC demonstrates significant improvements in pharmacokinetic properties compared to uncomplexed piroxicam. Key pharmacokinetic parameters from studies are summarized in Table 1.

| Parameter | PBC (20 mg) | Piroxicam (20 mg) |

|---|---|---|

| Cmax (μg/mL) | 2.94 | 2.61 |

| AUC0-inf (μg/mL·hour) | 153.1 | 162.9 |

| Tmax (hour) | 1.67 | 2.25 |

| MRT0-inf (hour) | 64.9 | 70.6 |

| Kel (hour⁻¹) | 0.016 | 0.015 |

The data indicates that PBC achieves a faster peak plasma concentration (Cmax) and a shorter time to maximum concentration (Tmax), leading to quicker analgesic effects . The mean elimination half-life remains comparable between both formulations, approximately 52-54 hours .

Efficacy in Pain Management

PBC has been shown to be effective in various pain management scenarios, including postoperative pain and chronic conditions like low back pain and dysmenorrhea. A randomized crossover study demonstrated that PBC provided rapid pain relief comparable to standard piroxicam but with improved tolerability .

In a clinical trial involving patients undergoing endoscopic sinus surgery, preemptive administration of PBC significantly reduced postoperative morphine consumption compared to placebo, highlighting its potential for effective analgesia with fewer side effects .

Gastrointestinal Safety Profile

One of the most significant advantages of PBC is its enhanced GI safety profile compared to uncomplexed piroxicam. Studies have shown that the incidence of GI adverse events is markedly lower with PBC:

- Minor GI Events :

- PBC: 0.07-1.37%

- Uncomplexed Piroxicam: 0-6.4%

- Major GI Events :

This reduction in GI toxicity is attributed to the inclusion complex's ability to minimize direct contact of piroxicam with the gastric mucosa .

Case Study: Efficacy in Rheumatic Diseases

In patients with rheumatic diseases, PBC has demonstrated similar analgesic efficacy as standard piroxicam while exhibiting a faster onset of action on the first day of treatment . A detailed analysis encompassing nearly 100 studies indicated that patients experienced fewer gastrointestinal issues when treated with PBC.

Case Study: Treatment of Low Back Pain

A controlled study compared the effectiveness of PBC against etodolac for low back pain treatment, showing that PBC was equally effective while being better tolerated by patients .

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.